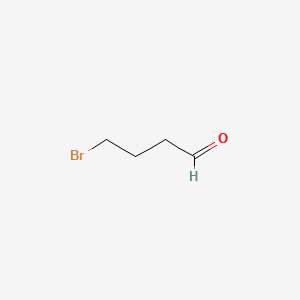

4-bromobutanal

説明

Significance as a Versatile Building Block in Organic Synthesis

The utility of 4-bromobutanal in organic synthesis stems from its bifunctional nature, allowing for a diverse range of chemical transformations. The aldehyde group serves as a site for nucleophilic attack and carbon-carbon bond formation through reactions such as Wittig olefination, aldol (B89426) condensations, and reductive amination. Simultaneously, the bromine atom acts as a leaving group in nucleophilic substitution reactions or as a precursor for organometallic reagents.

This dual reactivity enables chemists to employ this compound in a variety of synthetic strategies, including the construction of heterocyclic compounds and the assembly of complex carbocyclic frameworks. For instance, the four-carbon chain of this compound provides an ideal scaffold for the synthesis of five-membered rings through intramolecular cyclization reactions. This is a particularly powerful strategy in the total synthesis of natural products, where the formation of cyclic systems is a common and often challenging step.

A notable example of the strategic use of a similar bifunctional scaffold is in the synthesis of complex natural products like rameswaralide. nih.gov While not explicitly using this compound, the synthesis involves an intramolecular radical cyclization of a precursor containing a reactive center and a leaving group separated by a suitable carbon chain, a strategy for which this compound is an ideal starting point. nih.gov The ability to participate in such cyclizations underscores its importance as a versatile building block.

Strategic Position within Halogenated Aldehyde Chemistry

The chemistry of halogenated aldehydes is rich and varied, with the position of the halogen atom profoundly influencing the molecule's reactivity and synthetic applications. This compound, as a γ-bromoaldehyde, occupies a unique and strategic position within this class of compounds.

Unlike α-bromoaldehydes, where the bromine atom is adjacent to the carbonyl group and can be readily substituted or eliminated, the bromine in this compound is sufficiently removed from the electron-withdrawing aldehyde group. acs.org This separation allows the two functional groups to exhibit their characteristic reactivity with minimal interference, making orthogonal transformations possible. For example, the aldehyde can be protected as an acetal (B89532), allowing for selective reaction at the carbon-bearing bromine, such as the formation of a Grignard reagent.

Compared to β-bromoaldehydes, which are prone to elimination reactions to form α,β-unsaturated aldehydes, this compound is more stable and less likely to undergo spontaneous elimination. This stability, coupled with the ideal chain length for the formation of five-membered rings, distinguishes this compound from other halogenated aldehydes and makes it a preferred reagent for specific synthetic transformations. The propensity for ω-haloaldehydes to undergo intramolecular cyclizations is a key feature of their chemistry, and the four-carbon backbone of this compound is perfectly suited for the entropically and enthalpically favored formation of five-membered cyclic intermediates and products.

Historical Development of its Synthetic Utility

While a definitive "first synthesis" of this compound is not prominently documented in readily accessible historical literature, its utility can be understood within the broader context of the development of bifunctional reagents in organic synthesis. The concept of using molecules with two distinct reactive sites to build complex structures has been a cornerstone of synthetic strategy for over a century.

The rise of modern synthetic chemistry in the 20th century saw an increasing appreciation for "synthons" – idealized fragments of a target molecule that can be formed from known or accessible starting materials. Bifunctional molecules like this compound are powerful real-world equivalents of these synthons, allowing for the controlled and sequential formation of multiple chemical bonds.

Early applications of bifunctional reagents were often focused on polymerization and the synthesis of simple cyclic compounds. However, as the complexity of synthetic targets grew, particularly in the fields of natural products and medicinal chemistry, the demand for versatile and predictable bifunctional building blocks like this compound increased. The development of new synthetic methodologies, such as radical cyclizations and organometallic coupling reactions, has further expanded the scope of its applications in recent decades. While the specific historical timeline of this compound's use is not easily traced, its current importance is a testament to the enduring value of bifunctional reagents in the art and science of organic synthesis.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 38694-47-2 | chemnet.comcymitquimica.comalfa-chemistry.com |

| Molecular Formula | C₄H₇BrO | chemnet.comcymitquimica.comalfa-chemistry.com |

| Molecular Weight | 151.00 g/mol | chemnet.comcymitquimica.comalfa-chemistry.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Boiling Point | 177 °C at 760 mmHg | chemnet.comalfa-chemistry.com |

| Density | 1.437 g/cm³ | chemnet.comalfa-chemistry.com |

| Flash Point | 87.6 °C | chemnet.comalfa-chemistry.com |

| Refractive Index | 1.454 | chemnet.com |

Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | - Aldehydic proton (CHO) signal around δ 9.5-10.0 ppm (triplet).- Methylene (B1212753) group adjacent to bromine (CH₂Br) signal around δ 3.4-3.6 ppm (triplet).- Methylene group adjacent to the aldehyde (CH₂CHO) signal around δ 2.7-2.9 ppm (triplet of triplets).- Methylene group at C3 signal around δ 2.1-2.3 ppm (quintet). |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 200-205 ppm. docbrown.info- Carbon adjacent to bromine (CH₂Br) signal around δ 30-35 ppm. libretexts.org- Carbon adjacent to the aldehyde (CH₂CHO) signal around δ 40-45 ppm.- Carbon at C3 signal around δ 25-30 ppm. |

| IR Spectroscopy | - Strong C=O stretching vibration around 1720-1740 cm⁻¹. specac.com- Characteristic C-H stretching of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.cz- C-Br stretching vibration in the fingerprint region. docbrown.info |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 150 and 152 (due to ⁷⁹Br and ⁸¹Br isotopes).- Fragmentation pattern may show loss of Br (M-79/81), CHO (M-29), and C₃H₆Br. chemguide.co.uk |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-3-1-2-4-6/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZBZKVJMOEKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191991 | |

| Record name | 4-Bromobutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38694-47-2 | |

| Record name | 4-Bromobutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38694-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromobutyraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038694472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 4 Bromobutanal

Oxidation-Based Approaches for 4-Bromobutanal Synthesis

A primary route to this compound involves the oxidation of its corresponding alcohol, 4-bromobutan-1-ol. This transformation can be accomplished using both catalytic and stoichiometric oxidizing agents.

Catalytic Oxidation of 4-Bromobutan-1-ol

Catalytic methods offer a more efficient and environmentally benign approach to the synthesis of this compound. One effective strategy employs the commercially available nitroxyl (B88944) radical catalyst AZADOL, in conjunction with sodium hypochlorite (B82951) pentahydrate (NaClO·5H₂O) as a co-oxidant. frontiersin.org This method has been shown to produce the desired this compound in a 55% yield, along with a small amount of the over-oxidized product, 4-bromobutanoic acid. frontiersin.org The reproducibility of this method, even on a gram scale, makes it a practical choice for laboratory synthesis. frontiersin.org Other nitroxyl radical catalysts have been investigated but did not demonstrate an improvement in the yield of this compound. frontiersin.org

| Catalyst | Co-oxidant | Substrate | Product | Yield | Byproduct |

| AZADOL | NaClO·5H₂O | 4-Bromobutan-1-ol | This compound | 55% | 4-Bromobutanoic acid |

Pyridinium Chlorochromate (PCC) Mediated Oxidations

Pyridinium chlorochromate (PCC) is a well-established reagent for the oxidation of primary alcohols to aldehydes. numberanalytics.comchemistrysteps.comnumberanalytics.com This method is effective because it can be performed in the absence of water, which prevents the over-oxidation of the initially formed aldehyde to a carboxylic acid. chemistrysteps.com The reaction proceeds through the formation of a chromate (B82759) ester intermediate, followed by an elimination reaction to yield the carbonyl compound. numberanalytics.comlibretexts.org While PCC is a reliable reagent for this transformation, its use on a larger scale can be problematic due to issues with reproducibility. frontiersin.org The reaction involves the coordination of the alcohol to the chromium center of PCC, forming a chromate ester. numberanalytics.com A base then removes a proton from the carbon adjacent to the oxygen, leading to the formation of the C=O double bond and the reduction of Cr(VI) to Cr(IV). libretexts.orgorganicchemistrytutor.com

Halogenation Protocols for Introducing the Bromine Moiety

An alternative synthetic strategy involves the introduction of the bromine atom onto a pre-existing four-carbon aldehyde backbone.

Direct Halogenation of Butyraldehyde (B50154) Derivatives

The direct bromination of butyraldehyde can be a route to bromo-substituted butyraldehydes. smolecule.comontosight.ai This type of reaction, known as alpha-halogenation, typically occurs at the carbon adjacent to the carbonyl group under acidic conditions. chemistrysteps.comlibretexts.org The mechanism involves the acid-catalyzed formation of an enol intermediate, which then reacts with the halogen. libretexts.org However, for the synthesis of this compound specifically, this method is less direct as it favors substitution at the alpha position (C2) rather than the terminal (C4) position. To achieve 4-bromination, a derivative of butyraldehyde where the aldehyde is protected, for instance as an acetal (B89532), might be employed, followed by a different bromination strategy and subsequent deprotection. A process has been developed to synthesize α-bromoaldehydes with high selectivity by first converting the aldehyde (e.g., butyraldehyde) to its dimethyl acetal, followed by bromination with liquid bromine. acs.org

Multi-Step Conversions from Readily Available Precursors

Complex, multi-step synthetic sequences can also be employed to construct this compound from different starting materials.

Synthesis via Phenylacetonitrile (B145931) and Bromoacetic Acid Sequences

A more intricate, multi-step synthesis of this compound has been described starting from phenylacetonitrile and bromoacetic acid. smolecule.comcymitquimica.com This process is reported to involve the formation of N-bromosuccinimide, which subsequently leads to the desired this compound. smolecule.comcymitquimica.com This method highlights the versatility of synthetic chemistry in constructing target molecules from conceptually distant precursors.

| Starting Material 1 | Starting Material 2 | Key Intermediate | Final Product |

| Phenylacetonitrile | Bromoacetic Acid | N-Bromosuccinimide | This compound |

Routes Employing Cyclopropane (B1198618) Carboxaldehyde Intermediates

A notable synthetic route to 4-halobutyraldehyde derivatives, including this compound, involves the ring-opening of cyclopropane carboxaldehyde. This method leverages the inherent strain of the cyclopropyl (B3062369) ring to facilitate the formation of a linear four-carbon chain.

The process begins with contacting cyclopropane carboxaldehyde with a carboxylic acid halide, such as acetyl bromide, in the presence of a Lewis acid catalyst. google.com This reaction yields a 4-halo-1-buten-1-ol ester, which is an enol ester intermediate. google.com For instance, the reaction of cyclopropane carboxaldehyde with acetyl bromide using zinc chloride as a catalyst at 40-45°C produces 4-bromo-1-acetoxy-1-butene. google.com This intermediate is then converted to the desired this compound derivative. google.com

The chemistry of reactions involving cyclopropylmethyl intermediates can be complex. The cyclopropylmethyl carbocation, which can form during such reactions, is known to be non-classical and can lead to a mixture of products, including cyclopropylmethyl, cyclobutyl, and homoallyl (but-3-en-1-yl) derivatives. stackexchange.comgoogle.com The reaction of cyclopropanemethanol with aqueous hydrogen bromide, for example, yields a mix of cyclopropylmethyl bromide, cyclobutyl bromide, and 4-bromo-1-butene. google.com The distribution of these products can be highly dependent on reaction conditions. stackexchange.com

A patented process details a two-step method starting from cyclopropane carboxaldehyde to prepare acetals of 4-halobutyraldehydes. google.com This avoids isolating the often unstable free aldehyde.

Step 1: Enol Ester Formation Cyclopropane carboxaldehyde is reacted with acetyl bromide with a zinc chloride catalyst to form 4-bromo-1-acetoxy-1-butene. google.com

Step 2: Acetal Formation The resulting enol ester is then reacted with an alcohol, such as methanol, in the presence of an acid catalyst like Amberlyst 15 resin, to produce this compound dimethyl acetal. google.com This acetal is a stable, protected form of this compound.

Table 1: Synthesis of this compound Dimethyl Acetal from Cyclopropane Carboxaldehyde

| Step | Reactants | Catalyst | Product | Yield |

|---|---|---|---|---|

| 1 | Cyclopropane carboxaldehyde, Acetyl bromide | Zinc chloride | 4-bromo-1-acetoxy-1-butene | 79.7% |

| 2 | 4-bromo-1-acetoxy-1-butene, Methanol | Amberlyst 15 | This compound dimethyl acetal | 71% |

Data sourced from patent information. google.com

Protective Group Strategies in this compound Synthesis

The structure of this compound contains two reactive functional groups: an aldehyde and an alkyl bromide. This bifunctionality makes it a valuable synthetic building block but also presents a significant challenge. The electrophilic carbonyl carbon and the carbon atom bonded to the bromine are both susceptible to attack by nucleophiles. Consequently, performing a selective reaction at one site without affecting the other requires a protective group strategy. Specifically, the highly reactive aldehyde group must often be masked to allow for transformations at the alkyl bromide terminus, such as in the formation of a Grignard reagent. schoolwires.netutexas.edu

Formation and Utility of Acetals for Carbonyl Protection

The most common strategy for protecting the carbonyl group in this compound is its conversion to an acetal. schoolwires.netsmolecule.com Acetals are stable to a wide range of reagents, including bases, organometallic reagents like Grignard reagents, and reducing agents. schoolwires.net This lack of reactivity allows for selective chemistry to be performed on the bromine-containing end of the molecule. schoolwires.netedubirdie.com

The formation of an acetal involves reacting the aldehyde with an alcohol in the presence of an acid catalyst. edubirdie.com Cyclic acetals, formed by reacting the aldehyde with a diol such as ethylene (B1197577) glycol, are particularly common because they are easy to prepare. schoolwires.netutexas.edu The reaction is reversible, and the aldehyde can be regenerated by hydrolysis with the addition of excess water and an acid catalyst. schoolwires.netedubirdie.com

The utility of this protection is clearly illustrated in syntheses involving Grignard reagents. Attempting to prepare a Grignard reagent from this compound directly would fail, as the newly formed organometallic compound would immediately react with the carbonyl group of another molecule of this compound, causing it to "self-destruct". schoolwires.netchegg.com By first protecting the aldehyde as a cyclic acetal, the Grignard reagent can be formed successfully from the alkyl bromide. utexas.edu This protected Grignard reagent can then participate in nucleophilic addition reactions with other electrophiles. Following the desired reaction, deprotection via hydrolysis restores the aldehyde functionality. schoolwires.netvaia.com

Table 2: Common Acetal Protection of this compound

| Protecting Group | Reagents | Catalyst | Protected Compound |

|---|---|---|---|

| Cyclic Acetal | Ethylene glycol | Acid (e.g., p-toluenesulfonic acid) | 2-(3-bromopropyl)-1,3-dioxolane |

| Dimethyl Acetal | Methanol, Trimethyl orthoformate | Acid (e.g., acidic ion exchanger) | This compound dimethyl acetal |

Data sourced from various organic chemistry principles and synthesis guides. schoolwires.netvaia.comchemicalbook.com

Considerations for Scalability and Reaction Optimization in this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound or its stable derivatives presents several challenges. Key considerations for scalability and optimization include reaction times, the use of hazardous materials, yield, and process efficiency.

For instance, some laboratory syntheses are not suitable for industrial production due to prolonged reaction times or the use of hazardous solvents like benzene. The direct availability of this compound on an industrial scale is limited, making efficient and scalable syntheses of its protected forms, like acetals, particularly important. google.com

Optimization strategies often focus on several key parameters:

Catalyst and Solvent Selection : The choice of catalyst can significantly impact reaction rates and selectivity. For instance, using Lewis acids like iron(III) chloride (FeCl₃) can reduce side reactions in some halogenation processes. The solvent can also play a crucial role; polar aprotic solvents may enhance the stability of intermediates and improve selectivity.

Reagent Handling : To improve safety and scalability, hazardous reagents like bromine gas can be replaced with alternatives. For example, N-Bromosuccinimide (NBS) in the presence of HBr can be used for in situ bromine generation, achieving comparable yields without the need to handle gaseous Br₂.

Process Technology : For large-scale production, moving from batch processing to continuous flow synthesis can offer significant advantages. Continuous flow reactors, such as microchannel reactors, provide superior heat and mass transfer, which can dramatically reduce reaction times from hours to minutes and improve safety and control. This approach allows for higher throughput and more consistent product quality.

By systematically varying parameters such as temperature, reagent ratios, and catalysts, and by employing modern process technologies, the production of this compound derivatives can be optimized for efficiency, safety, and cost-effectiveness on an industrial scale.

Chemical Reactivity and Advanced Transformations of 4 Bromobutanal

Reactions of the Aldehyde Functional Group

The aldehyde group in 4-bromobutanal is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles.

As a typical aldehyde, this compound readily undergoes nucleophilic addition reactions. smolecule.com The partial positive charge on the carbonyl carbon invites attack from nucleophiles, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield the final product. A common example is the reaction with alcohols in the presence of an acid catalyst to form acetals. smolecule.comutexas.edu Cyclic acetals, often formed with ethylene (B1197577) glycol, are particularly stable and serve as effective protecting groups for the aldehyde functionality. chegg.comvaia.com This protection is crucial when subsequent reactions need to be performed on the bromine-containing part of the molecule without interference from the reactive aldehyde. utexas.educhegg.com The increased electrophilicity of the carbonyl group in α-haloaldehydes is a known phenomenon; for instance, the equilibrium constant for hydrate (B1144303) formation is significantly higher for chloroacetaldehyde (B151913) compared to acetaldehyde, indicating a greater propensity for nucleophilic attack. stackexchange.com

The table below summarizes typical nucleophilic addition reactions at the aldehyde carbonyl.

Table 1: Nucleophilic Addition Reactions of this compound| Nucleophile | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Water | H₂O | Hydrate (gem-diol) | Demonstrates carbonyl reactivity. utexas.edu |

| Alcohol (e.g., Methanol) | CH₃OH, H⁺ | Acetal (B89532) | Protection of the aldehyde group. utexas.edu |

| Diol (e.g., Ethylene Glycol) | HOCH₂CH₂OH, H⁺ | Cyclic Acetal | A common strategy for protecting the aldehyde group during multi-step synthesis. chegg.comvaia.com |

This compound can participate in carbon-carbon bond-forming reactions such as aldol (B89426) condensations, which are fundamental in organic synthesis. smolecule.comgeeksforgeeks.org In the presence of a base, the α-carbon (the carbon adjacent to the carbonyl group) can be deprotonated to form a nucleophilic enolate ion. This enolate can then attack the electrophilic carbonyl carbon of another this compound molecule (a self-aldol reaction) or a different aldehyde or ketone (a crossed-aldol reaction). geeksforgeeks.org The initial product is a β-hydroxy aldehyde, which can subsequently undergo dehydration to yield an α,β-unsaturated aldehyde. geeksforgeeks.org These reactions provide a powerful method for constructing larger carbon skeletons. alevelchemistry.co.uk

Derivatization of the aldehyde group is a key strategy for both synthesis and analysis. As mentioned, converting the aldehyde to an acetal is a common method to protect it during reactions targeting the bromine atom. smolecule.comutexas.edu This strategy is essential for preparing organometallic reagents from this compound, which would otherwise be incompatible with the aldehyde group. chegg.comchemicalforums.com

For analytical purposes, derivatization is employed to enhance the detectability of molecules in techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography (GC). research-solution.com For instance, aldehydes can be reacted with reagents like O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA) to form oxime derivatives. research-solution.com These derivatives often have improved chromatographic properties and can be more easily detected, for example, by using positive electrospray ionization (ESI) in mass spectrometry. nih.gov The introduction of a bromine atom, as in the derivatizing agent 4-bromo-N-methylbenzylamine for carboxylic acids, provides a recognizable isotope pattern that aids in clear identification. nih.gov

Table 2: Derivatization Strategies for this compound

| Purpose | Derivatization Reaction | Reagent Example | Resulting Functional Group |

|---|---|---|---|

| Protection | Acetal Formation | Ethylene Glycol / H⁺ | Cyclic Acetal |

| Analysis (GC/MS) | Oxime Formation | PFBHA | PFB-Oxime |

| Analysis (LC-MS/MS) | Amide Formation (of the corresponding acid) | 4-bromo-N-methylbenzylamine | Brominated Amide |

Reactivity Pertaining to the Bromine Moiety

The carbon-bromine bond in this compound allows for reactions typical of alkyl halides, including nucleophilic substitution and the formation of organometallic reagents.

One of the most significant reactions involving the bromine moiety is the formation of a Grignard reagent. However, a direct reaction of this compound with magnesium metal is not feasible because the highly nucleophilic Grignard reagent, once formed, would immediately react with the electrophilic aldehyde group of another molecule. utexas.educhegg.com

To overcome this, a protection-deprotection strategy is employed:

Protection: The aldehyde group is first protected, typically by converting it into a cyclic acetal using ethylene glycol and an acid catalyst. vaia.comchemicalforums.com

Grignard Formation: The resulting bromo-acetal is then treated with magnesium in an ether solvent (like diethyl ether, Et₂O) to form the corresponding Grignard reagent. vaia.comchemicalforums.com

Reaction: This new organometallic compound can then act as a nucleophile, reacting with various electrophiles such as aldehydes (e.g., acetaldehyde), ketones (e.g., cyclopentanone), or esters to form new carbon-carbon bonds. vaia.commasterorganicchemistry.comchegg.com

Deprotection: Finally, the acetal protecting group is removed by acid-catalyzed hydrolysis (e.g., with aqueous acid, H₃O⁺) to regenerate the aldehyde functionality in the final product. vaia.comchemicalforums.com

This multi-step sequence allows this compound to be used as a four-carbon nucleophilic building block.

The presence of both an electrophilic center (the aldehyde) and a carbon atom bearing a good leaving group (bromine) within the same molecule sets the stage for intramolecular cyclization reactions. masterorganicchemistry.com These reactions are powerful tools for synthesizing cyclic compounds, particularly five- and six-membered rings, which are favored kinetically and thermodynamically. masterorganicchemistry.com

For example, treatment of this compound under appropriate conditions can lead to the formation of cyclopentane (B165970) derivatives. calstate.edunih.gov The reaction can be initiated by forming an enolate from the aldehyde, which can then act as an internal nucleophile, attacking the carbon bearing the bromine atom in an intramolecular SN2 reaction. This process has been utilized in the synthesis of complex polycyclic cyclobutane (B1203170) derivatives through cascade sequences. molaid.comresearchgate.net Furthermore, this compound is a key reagent in the synthesis of nitrogen-containing heterocycles, such as in the formation of the tricyclic core of tetraponerine alkaloids via aminal formation. x-mol.net It is also used in the Fischer indole (B1671886) synthesis to create bromotryptamines, which are precursors to other complex molecules. researchgate.net

Table 3: Intramolecular Cyclization Products from this compound Derivatives

| Reaction Type | Key Reagents/Conditions | Ring System Formed | Example Application |

|---|---|---|---|

| Aldol-type Cyclization | Base | Cyclopentene carboxaldehyde | Synthesis of substituted cyclic systems. |

| Aminal Formation | Amine (from cyclic sulfamide (B24259) cleavage) | Fused Pyrrolidine (B122466)/Piperidine | Synthesis of (±)-tetraponerines. x-mol.net |

| Fischer Indole Synthesis | Phenylhydrazine derivative | Indole (Tryptamine) | Synthesis of bromotryptamines. researchgate.net |

| Reformatsky-type reaction | Chiral sulfinimines | β-Homoprolines | Stereoselective synthesis of α-disubstituted β-homoprolines. unibo.it |

Oxidation and Reduction Pathways of this compound

The chemical reactivity of this compound is characterized by its two functional groups: the aldehyde and the alkyl bromide. This duality allows for selective transformations, including oxidation and reduction, which target the aldehyde moiety while potentially preserving the bromo-substituent for subsequent reactions.

The aldehyde group in this compound is susceptible to oxidation, leading to the formation of 4-bromobutyric acid. This conversion is a fundamental transformation in organic synthesis, providing a route to a bifunctional molecule with both a carboxylic acid and an alkyl halide. Various oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the desired reaction conditions and scale.

Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are effective for converting this compound to 4-bromobutyric acid. smolecule.com For instance, treatment with potassium permanganate in an acidic aqueous solution can yield the corresponding carboxylic acid.

More contemporary methods involve catalytic oxidation. One such strategy employs catalysts like 2-azaadamantane-N-oxyl (AZADOL) in conjunction with a co-oxidant such as sodium hypochlorite (B82951) pentahydrate (NaClO·5H₂O). frontiersin.org While this specific system was optimized for the synthesis of this compound from the corresponding alcohol, it was noted that small amounts of 4-bromobutanoic acid were formed as a byproduct, demonstrating the feasibility of this catalytic approach for the oxidation. frontiersin.org

The reduction of the aldehyde functionality in this compound provides a pathway to 4-bromobutanol. This transformation is typically achieved using standard reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which are known to selectively reduce aldehydes and ketones.

Table 1: Oxidation and Reduction Reactions of this compound

| Transformation | Reagent(s) | Product | Reference |

|---|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | 4-Bromobutyric Acid | smolecule.com |

| Oxidation | Chromium Trioxide (CrO₃) | 4-Bromobutyric Acid | smolecule.com |

| Oxidation (Catalytic) | AZADOL/NaClO·5H₂O | 4-Bromobutanoic Acid (as byproduct) | frontiersin.org |

| Reduction | Sodium Borohydride (NaBH₄) | 4-Bromobutanol | |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 4-Bromobutanol |

Stereoselective Transformations Involving this compound

The prochiral nature of the aldehyde in this compound makes it a valuable substrate for stereoselective reactions, enabling the construction of chiral molecules. Advanced synthetic strategies leverage this feature to control the formation of new stereocenters.

A powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries. In the context of this compound, N-tert-butanesulfinamide serves as an excellent chiral auxiliary. The condensation of this compound with an enantiopure N-tert-butanesulfinamide (either the (R) or (S) isomer) yields a chiral N-tert-butanesulfinyl imine. beilstein-journals.orgresearchgate.net This imine intermediate is then subjected to nucleophilic additions, where the chiral sulfinyl group directs the approach of the nucleophile, resulting in high diastereoselectivity. researchgate.net

The electron-withdrawing nature of the sulfinyl group activates the imine for nucleophilic attack. researchgate.net A variety of nucleophiles, including Grignard reagents and organolithium compounds, have been added to these imines with a high degree of stereocontrol. researchgate.netua.es For example, the addition of Grignard reagents to the N-tert-butanesulfinyl imine derived from this compound has been shown to proceed with high diastereoselectivity. researchgate.net

Furthermore, indium-mediated allylation reactions of these chiral imines have been developed. beilstein-journals.orgresearchgate.netacs.org These reactions, which can be stereodivergent depending on the metal used (e.g., indium or zinc), lead to the formation of homoallylic sulfinylamines. researchgate.netacs.org The resulting products, containing both a bromoalkyl chain and a newly formed stereocenter, are versatile intermediates. The subsequent removal of the sulfinyl group and intramolecular cyclization (N-alkylation) affords enantioenriched 2-substituted pyrrolidines, which are core structures in numerous alkaloids. researchgate.netresearchgate.net This methodology has been successfully applied to the total synthesis of several natural products, including (–)-bgugaine and (–)-ruspolinone. researchgate.net

Table 2: Diastereoselective Reactions of this compound-Derived N-tert-Butanesulfinyl Imine

| Reaction Type | Reagent(s) | Intermediate Product | Final Product (after cyclization) | Reference |

|---|---|---|---|---|

| Grignard Addition | R-MgBr | Chiral Sulfinamide | 2-Substituted Pyrrolidine | researchgate.netua.es |

| Indium-mediated Allylation | Allyl Bromide, Indium | Chiral Homoallylic Sulfinylamine | 2-Allylpyrrolidine Derivative | beilstein-journals.orgresearchgate.net |

| Decarboxylative Mannich Reaction | β-Keto Acids | Chiral β-Amino Ketone | (–)-Ruspolinone | researchgate.net |

The reaction of aldehydes with the pseudohalogen hydrazoic acid (HN₃) in the presence of a strong acid is known as the Schmidt reaction. wikipedia.orgjk-sci.com When applied to aldehydes, this reaction can be complex, often yielding a mixture of products. scribd.com The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of hydrazoic acid to form a tetrahedral α-azido alcohol intermediate (also referred to as an azidohydrin). jk-sci.comlibretexts.orgd-nb.info

The formation of this α-azido alcohol from this compound creates a new chiral center at the carbon bearing the hydroxyl and azido (B1232118) groups. d-nb.info However, this intermediate is often unstable. Under the acidic reaction conditions, it typically undergoes further transformation. jk-sci.comlibretexts.org For aldehydes, two competing pathways exist: migration of the alkyl group (the 3-bromopropyl group in this case) or migration of the hydrogen atom. libretexts.org

H-migration: Leads to the formation of a nitrile (4-bromobutanenitrile) and a formamide (B127407) derivative as a side product. jk-sci.comscribd.com

R-group migration: Leads to the formation of an isocyanate, which is then hydrolyzed to a primary amine. wikipedia.org

The Schmidt reaction of aldehydes is often chemoselective, with a preference for nitrile formation. jk-sci.com Therefore, while a chiral center is transiently generated in the α-azido alcohol intermediate, the primary utility of the Schmidt reaction with simple aldehydes like this compound is typically for the synthesis of nitriles rather than for the isolation of a stable, chiral product in a highly stereocontrolled manner. jk-sci.com

Applications of 4 Bromobutanal in Complex Organic Synthesis

Synthesis of Natural Products and Bioactive Molecules

4-Bromobutanal has proven to be a key intermediate in the total synthesis of several classes of natural products, enabling the construction of their core cyclic structures.

The tetraponerines are a family of intricate tricyclic alkaloids isolated from the venom of the New Guinean ant Tetraponera. organic-chemistry.org Several total syntheses of these alkaloids utilize this compound in a crucial late-stage cyclization step to form the final ring system. organic-chemistry.orgacs.org Specifically, this compound is employed to construct the characteristic 5-6-5 fused ring systems (pyrrolidine-piperidine-pyrrolidine) of certain tetraponerine members. ua.es

In a common synthetic strategy, a pre-assembled diamine precursor is reacted with this compound. acs.org The reaction proceeds via condensation of the amine groups with the aldehyde, leading to the formation of the tricyclic aminal skeleton in a single, efficient step. acs.orgua.es This cyclization has been successfully integrated into various synthetic routes, demonstrating its reliability in completing the complex architecture of these alkaloids. organic-chemistry.orgacs.orgox.ac.uk

Table 1: Application of this compound in Tetraponerine Synthesis

| Precursor Type | Synthetic Method | Role of this compound | Resulting Structure | Reference(s) |

|---|---|---|---|---|

| Enantioenriched Diamine | Tandem Deprotection/Condensation | Forms the final aminal bridge | (+)-Tetraponerine T3 | ua.es |

| Diamine | Cyclization upon reaction | Forms the tricyclic skeleton | Tetraponerines T1–T8 | acs.orgox.ac.uk |

Sanshools and spilanthol (B142960) are well-known bioactive fatty acid amides responsible for the tingling and numbing sensation produced by plants of the Zanthoxylum and Acmella genera, respectively. Efficient and practical syntheses of these natural products have been developed where this compound is a key starting material.

In these synthetic routes, the readily available 4-bromobutan-1-ol is first oxidized to produce this compound. This aldehyde then serves as the foundational four-carbon unit, which is elaborated through subsequent reactions, such as the Wittig reaction, to construct the required polyene carbon backbone of the target molecules. The developed methods have been shown to be reproducible on a gram scale and applicable to the efficient and stereoselective synthesis of both α-sanshool and spilanthol.

Fascaplysin (B45494) is a potent marine-derived alkaloid known for its wide range of biological activities, including significant anticancer properties. mdpi.com this compound plays a critical role in the synthesis of fascaplysin and its brominated derivatives through the Fischer indole (B1671886) synthesis. mdpi.comresearchgate.netresearchgate.net This classic reaction is one of the most reliable methods for producing the indole core structure ubiquitous in this alkaloid family. tcichemicals.com

In this context, this compound is reacted with a substituted phenylhydrazine, such as 3-bromophenylhydrazine, typically under high temperature and pressure in an autoclave. mdpi.comresearchgate.netresearchgate.net This reaction constructs the key tryptamine (B22526) intermediates, for instance, a mixture of 4-bromotryptamine and 6-bromotryptamine, which are then subjected to further transformations to build the complete pentacyclic structure of fascaplysin derivatives like 3,10-dibromofascaplysin. mdpi.comresearchgate.net

Table 2: Use of this compound in Fascaplysin Precursor Synthesis

| Reactant 1 | Reactant 2 | Reaction Conditions | Product(s) | Reference(s) |

|---|

The dual functionality of this compound makes it an exceptional precursor for a variety of biologically active molecules, including complex amides and enantiomerically pure compounds. The syntheses of sanshools and spilanthol are prime examples where this compound is the starting point for producing natural bioactive amides.

Furthermore, the aldehyde group of this compound allows for asymmetric transformations to install chirality, leading to the synthesis of specific enantiomers. A powerful strategy involves the reaction of this compound with a chiral auxiliary, such as an enantiomerically pure N-tert-butanesulfinamide. ua.es This forms a chiral N-sulfinyl imine, which can then undergo highly diastereoselective additions of various nucleophiles. ua.es The resulting product, now containing a defined stereocenter, can be cyclized via the bromide to form enantiomerically enriched cyclic structures, which are key intermediates in the synthesis of alkaloids like tetraponerines and pyrrolidines. ua.esresearchgate.net

Building Block for Diverse Heterocyclic Compounds

The inherent reactivity of this compound facilitates its use as a foundational element in the synthesis of various nitrogen-containing heterocyclic compounds.

Pyrrolidines: The synthesis of substituted pyrrolidines is a well-established application of this compound. A highly effective method involves the initial condensation of this compound with a chiral sulfinamide to form a chiral imine. Subsequent diastereoselective addition of an organometallic reagent (e.g., a Grignard reagent) to this imine installs a new stereocenter. The removal of the chiral auxiliary under acidic conditions is followed by spontaneous intramolecular N-alkylation, where the amine nitrogen displaces the terminal bromide to furnish the five-membered pyrrolidine (B122466) ring with high stereocontrol.

Pyrazoles and Thiazoles: While this compound is a versatile building block for many heterocyclic systems, its direct application in the de novo ring synthesis of pyrazoles and thiazoles is not prominently featured in the surveyed scientific literature. Standard synthetic routes to these heterocycles often employ different precursor materials. For instance, pyrazole (B372694) synthesis typically involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, sioc-journal.cnorganic-chemistry.org while the common Hantzsch synthesis for thiazoles utilizes an α-haloketone and a thioamide. nanobioletters.comjpionline.org Although this compound has been used in multi-step syntheses of complex molecules that contain a thiazole (B1198619) moiety, its role in these cases is typically to elaborate a side chain rather than to form the heterocyclic ring itself. i-repository.net

Formation of Indolizidinones and Related Scaffolds

This compound serves as a key starting material in the stereocontrolled synthesis of indolizidinones and substituted pyrrolidines, which are core structures in many alkaloids. A notable strategy involves the use of chiral N-tert-butanesulfinyl imines derived from this compound. ua.es These chiral imines undergo highly diastereoselective reactions, enabling precise control over the stereochemistry of the final products.

For instance, the imine derived from this compound and (S)-tert-butanesulfinamide reacts with Grignard reagents in excellent yields and diastereoselectivity. ua.es The resulting adducts can then be cyclized to form 2-substituted pyrrolidines. These pyrrolidines are precursors to various alkaloids, including (−)-bgugaine, (+)-villatamine B, and (−)-norhygrine. ua.es

Furthermore, these chiral imines participate in decarboxylative Mannich reactions with β-keto acids. This methodology, followed by further transformations, leads to the formation of 5-substituted indolizidin-7-ones. ua.es The utility of this approach has been demonstrated in the total synthesis of alkaloids like (−)-ruspolinone. ua.es

Table 1: Synthesis of Alkaloid Precursors Using this compound Derivatives

| Starting Material Component | Reagent | Key Intermediate | Final Product Class | Example Alkaloid | Ref |

|---|---|---|---|---|---|

| Imine of this compound | Grignard Reagent | N-sulfinyl-γ-bromoamine | 2-Substituted Pyrrolidine | (-)-Bgugaine | ua.es |

Construction of Substituted Indole Ring Systems

The utility of this compound extends to the synthesis of indole derivatives, which are prevalent motifs in pharmaceuticals and biologically active natural products. One documented application involves its use in the preparation of cis,syn-octahydro-1H-indole derivatives. googleapis.com In this synthesis, distilled this compound is added dropwise to a solution containing another reactant to build the bicyclic indole core. googleapis.com

While direct, broad methodologies for indole synthesis from this compound are specialized, its structure is amenable to strategies that construct highly substituted indoles. For example, intramolecular cycloaddition strategies offer a powerful way to assemble the bicyclic indole system from acyclic precursors. nih.gov this compound can act as a precursor to the necessary acyclic enyne substrates for such reactions, which are designed to build indolines bearing multiple substituents on the six-membered ring. nih.gov The aldehyde can be converted to an alkyne, and the bromo-terminus allows for coupling reactions to form the enyne needed for the key [4+2] cycloaddition step. nih.gov

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a recognized intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. guidechem.comontosight.ailookchem.com Its bifunctionality allows for its incorporation into larger, more complex molecules with desired biological activities.

In the pharmaceutical industry, it serves as a building block for various classes of drugs. guidechem.comontosight.ai Research indicates its utility as a precursor in the synthesis of compounds such as anesthetics, sedatives, and anticonvulsants. ontosight.ai The aldehyde functionality can be used for chain extension or ring formation, while the bromine atom provides a handle for introducing other functional groups via substitution reactions. chemistrystudent.comyoutube.com

Similarly, in the agrochemical sector, this compound is employed in the creation of active ingredients for products like herbicides, insecticides, and fungicides. ontosight.aiua.es The ability to construct specific heterocyclic systems from this intermediate is crucial, as these ring systems are often responsible for the desired pesticidal or herbicidal activity. ua.es

Table 2: Applications of this compound as a Synthetic Intermediate

| Industry | Product Class | Potential Final Products | Ref |

|---|---|---|---|

| Pharmaceutical | Various APIs | Anesthetics, Sedatives, Anticonvulsants | guidechem.comontosight.ai |

| Agrochemical | Active Ingredients | Herbicides, Insecticides, Fungicides | ontosight.aiua.es |

Contributions to Fine Chemical Production and Materials Science

Beyond its role in life sciences, this compound is a valuable component in the production of fine and specialty chemicals. lookchem.com Fine chemicals are pure, single substances produced in limited quantities and sold based on their exact chemical identity, often for further use in manufacturing more complex products. chimia.ch this compound's reactivity makes it a useful starting material for creating specific molecules with desired properties for various applications. lookchem.com

It is used as a precursor in the synthesis of surfactants and other specialty chemicals. guidechem.com The four-carbon chain can form the hydrophobic tail of a surfactant, while the aldehyde can be modified into a hydrophilic head group.

In materials science, this compound is investigated for its potential in synthesizing polymers and other advanced materials. smolecule.com The aldehyde group can participate in polymerization reactions, and the bromine atom can be used to initiate polymerization or to functionalize a pre-formed polymer, thereby tuning the material's properties. smolecule.com

Analytical and Spectroscopic Characterization of 4 Bromobutanal and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating 4-bromobutanal from reaction mixtures and assessing its purity. Both gas and liquid chromatography are routinely employed, often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. In this method, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The retention time, or the time it takes for the compound to exit the column, is a characteristic feature used for preliminary identification.

Following separation by GC, the molecules enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint. The molecular ion peak (M+) can confirm the compound's molecular weight, while the fragmentation pattern provides structural details. For this compound (C₄H₇BrO), the presence of bromine is readily identified by a characteristic pair of peaks for bromine-containing fragments due to the nearly equal abundance of its isotopes (⁷⁹Br and ⁸¹Br).

GC-MS is frequently used to monitor the progress of reactions involving this compound or its precursors. For instance, it can be used to determine the conversion of starting materials in the synthesis of derivatives like this compound dimethyl acetal (B89532). oup.com The analysis of crude reaction mixtures by GC-MS provides critical information on yield and byproduct formation. nih.gov

Table 1: Predicted Key Mass Fragments for this compound in GC-MS

| m/z (Mass-to-Charge Ratio) | Predicted Fragment | Notes |

|---|---|---|

| 150/152 | [C₄H₇BrO]⁺ | Molecular ion peak, showing the isotopic pattern of bromine. |

| 121/123 | [C₃H₄Br]⁺ | Loss of the formyl group (-CHO). |

| 71 | [C₄H₇O]⁺ | Loss of the bromine atom. |

| 43 | [C₂H₃O]⁺ | Fragment corresponding to the propanal acylium ion. |

This table is predictive, based on common fragmentation patterns for aldehydes and alkyl halides.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purity assessment of non-volatile or thermally unstable compounds. For this compound, a reverse-phase (RP) HPLC method is effective. docbrown.info In a typical setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase.

A specific method for analyzing this compound utilizes a Newcrom R1 reverse-phase column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. docbrown.info For applications where the separated compounds will be analyzed by mass spectrometry (LC-MS), a volatile acid like formic acid is substituted for phosphoric acid. docbrown.info

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By using columns packed with smaller particles (typically under 2 µm), UPLC systems operate at higher pressures to achieve faster separations, greater resolution, and increased sensitivity. Methodologies developed for HPLC can often be transferred to UPLC systems, offering a substantial reduction in analysis time and solvent consumption, which is advantageous in high-throughput screening and reaction monitoring. nih.govdocbrown.info

Table 2: Example HPLC Conditions for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | docbrown.info |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | docbrown.info |

| Detector | UV, Mass Spectrometry (MS) |

| Notes | For MS compatibility, phosphoric acid is replaced with formic acid. UPLC methods can be developed using columns with <3 µm particles for faster analysis. | docbrown.info |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a ¹H NMR spectrum of this compound, each set of chemically non-equivalent protons produces a distinct signal. The chemical shift (δ) of a signal indicates the electronic environment of the protons, while the signal's multiplicity (e.g., singlet, doublet, triplet) reveals the number of neighboring protons.

The spectrum of this compound is expected to show four distinct signals corresponding to the four different proton environments. The aldehyde proton (-CHO) is the most deshielded, appearing far downfield. The methylene (B1212753) group adjacent to the electronegative bromine atom (Br-CH₂-) is also shifted downfield, while the other two methylene groups appear at more intermediate chemical shifts. Data from analogous compounds like 2-bromobutanal (B1282435) and 4-bromo-1-butanol (B1194514) support these predictions. oregonstate.edu

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Protons | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ~9.78 | 1H | Triplet (t) | ~1.3 Hz | H-1 (-CHO) |

| ~3.45 | 2H | Triplet (t) | ~6.5 Hz | H-4 (-CH₂Br) |

| ~2.75 | 2H | Triplet of triplets (td) | ~7.0, 1.3 Hz | H-2 (-CH₂CHO) |

This table is predictive, based on known values for similar structures and standard chemical shift ranges. oregonstate.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

A ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak. The chemical shift of each peak is highly dependent on the carbon's hybridization and the electronegativity of the atoms attached to it.

For this compound, four distinct signals are expected. The carbonyl carbon (C=O) of the aldehyde group appears significantly downfield, typically around 200 ppm. The carbon atom directly bonded to the bromine (C-Br) is found in the characteristic range for alkyl bromides, while the remaining methylene carbons are located further upfield. These assignments are confirmed by data from related structures such as butanal and other brominated alkanes.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Notes |

|---|---|---|

| ~201.5 | C-1 (C=O) | Carbonyl carbon of the aldehyde group. |

| ~43.8 | C-2 (-CH₂CHO) | Methylene carbon adjacent to the carbonyl. |

| ~32.9 | C-4 (-CH₂Br) | Methylene carbon bonded to bromine. |

This table is predictive, based on known values for butanal and the substituent effects of bromine.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending. Specific functional groups absorb at characteristic frequencies (expressed as wavenumbers, cm⁻¹).

The IR spectrum of this compound is dominated by absorptions corresponding to its two key functional groups: the aldehyde and the alkyl bromide. A very strong and sharp absorption band in the region of 1740-1720 cm⁻¹ is indicative of the C=O (carbonyl) stretch of a saturated aldehyde. The presence of the aldehyde is further confirmed by two medium-intensity C-H stretching bands located between 2830 cm⁻¹ and 2695 cm⁻¹. The C-Br stretching vibration appears as a strong band in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |

|---|---|---|---|

| 2960-2850 | C-H Stretch | Medium-Strong | Alkane (CH₂) |

| 2830-2695 | C-H Stretch | Medium (2 bands) | Aldehyde (-CHO) |

| 1740-1720 | C=O Stretch | Strong, Sharp | Aldehyde (C=O) |

Reference data from .

Advanced Mass Spectrometry (MS) Approaches

Advanced mass spectrometry techniques offer powerful tools for the detailed characterization of this compound and its derivatives, providing not only mass confirmation but also structural insights and the ability to analyze complex mixtures. These methods are particularly crucial for distinguishing isomers and identifying compounds in challenging matrices.

Analysis of Bromine Isotope Patterns in Mass Spectra

A key characteristic in the mass spectrometric analysis of brominated compounds like this compound is the distinctive isotopic signature of bromine. nih.govacs.org Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances of approximately 50.7% and 49.3%, respectively. acs.org This 1:1 isotopic ratio results in a characteristic pair of peaks in the mass spectrum for any bromine-containing ion fragment. nih.govacs.org

The molecular ion of this compound, for instance, will appear as two peaks of almost equal intensity separated by two mass-to-charge units (m/z). These peaks correspond to the molecule containing the ⁷⁹Br isotope (M) and the molecule containing the ⁸¹Br isotope (M+2). nih.govacs.org This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule or fragment ion. nih.gov The observation of this pattern for the molecular ion and its fragments provides a high degree of confidence in the identification of brominated species within a sample. acs.org

For compounds containing multiple bromine atoms, the isotopic pattern becomes more complex, with the appearance of M+4, M+6, and subsequent peaks, with relative intensities following a predictable distribution based on the number of bromine atoms. chemguide.co.uk

Table 1: Theoretical Isotope Distribution for Compounds Containing One Bromine Atom

| Ion | Corresponding Isotope | Relative Abundance (%) |

| M | ⁷⁹Br | ~100 |

| M+2 | ⁸¹Br | ~98 |

This interactive table illustrates the expected relative intensities of the molecular ion (M) and the M+2 peak for a compound containing a single bromine atom.

The fragmentation of this compound would also produce daughter ions that retain the bromine atom, and these would similarly exhibit the characteristic 1:1 M/M+2 isotopic pattern. acs.org Conversely, fragments that have lost the bromine atom will appear as single peaks without this isotopic signature. acs.org Analysis of these patterns is fundamental for the structural elucidation of this compound and its derivatives by mass spectrometry.

Integration with Ion Mobility Spectrometry (e.g., TIMS-MS) for Complex Mixture Analysis

The analysis of this compound and its derivatives in complex mixtures, such as environmental or biological samples, presents significant challenges due to the presence of isomers and isobaric interferences. acs.orgresearchgate.net The integration of ion mobility spectrometry (IMS) with mass spectrometry, particularly Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS), provides an additional dimension of separation, enhancing analytical specificity and sensitivity. acs.orggoogle.com

IMS separates ions in the gas phase based on their size, shape, and charge, a property measured as their collision cross section (CCS). acs.orgnoaa.gov This separation is orthogonal to the mass-to-charge ratio separation performed by the mass spectrometer. researchgate.net Consequently, the coupling of IMS with MS (IMS-MS) allows for the differentiation of isomers that are indistinguishable by mass spectrometry alone. nih.govfiu.edu

TIMS, a high-resolution form of IMS, has demonstrated significant potential for the analysis of complex mixtures containing halogenated compounds. nih.govacs.orgfiu.edu Research on hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which are also brominated organic compounds, has shown that TIMS-MS can achieve baseline or partial separation of structural isomers. nih.govfiu.edu This capability is crucial for the accurate identification and quantification of specific isomers of this compound derivatives that may be present in a mixture. nih.govfiu.edu The experimental CCS values obtained from TIMS-MS serve as a robust and reproducible molecular descriptor that, in conjunction with retention time and accurate mass measurement, significantly improves the confidence in compound identification. acs.org

A recent study highlighted the benefits of using a brominated derivatization agent for the analysis of carboxyl-containing metabolites by LC-TIMS-MS. acs.orgnih.gov The introduction of the bromine tag not only improved chromatographic separation and ionization efficiency but also allowed the characteristic bromine isotope pattern to be used as a filter in data mining, facilitating the identification of derivatized compounds in a complex matrix. acs.orgnih.gov This approach demonstrates the synergistic potential of combining the unique properties of bromine in mass spectrometry with the separation power of ion mobility.

Table 2: Example of Isomer Separation of Brominated Compounds using TIMS-MS

| Compound | Molecular Formula | m/z [M-H]⁻ | Experimental CCS (Ų) |

| 2'-OH-BDE-68 | C₁₂H₇Br₄O₂ | 484.7 | 194.5 |

| 3-OH-BDE-47 | C₁₂H₇Br₄O₂ | 484.7 | 196.0 |

| 6-OH-BDE-47 | C₁₂H₇Br₄O₂ | 484.7 | 196.5 |

| 4'-OH-BDE-49 | C₁₂H₇Br₄O₂ | 484.7 | 197.3 |

This interactive table, based on data from the analysis of OH-PBDE isomers, illustrates how TIMS-MS can differentiate between isomers with the same mass-to-charge ratio by measuring distinct collision cross section (CCS) values. nih.gov This principle is directly applicable to the analysis of complex mixtures containing isomers of this compound derivatives.

The integration of TIMS-MS into analytical workflows for this compound and its derivatives offers a powerful strategy to overcome the limitations of conventional mass spectrometry, enabling more comprehensive and accurate characterization of these compounds in complex samples. acs.orgfiu.edu

Computational Studies and Theoretical Investigations of 4 Bromobutanal

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., 13C NMR Chemical Shifts)

Quantum chemical calculations are instrumental in predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which can be converted into chemical shifts for direct comparison with experimental spectra. mdpi.com This predictive capability is valuable for structure verification and assignment. wuxibiology.com

For 4-bromobutanal, theoretical 13C NMR chemical shifts can be calculated using methods like Density Functional Theory (DFT) in conjunction with the GIAO method. mdpi.com The process involves optimizing the molecular geometry of this compound and then performing the GIAO calculation to obtain the isotropic shielding value for each carbon atom. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts.

However, accurately calculating the chemical shift for carbons bonded to heavy atoms like bromine presents a known challenge. stackexchange.com These "heavy atom effects," which arise from factors like electron correlation and spin-orbit coupling, can lead to significant deviations between calculated and experimental values if not properly accounted for. stackexchange.com While standard DFT methods may predict the shifts for C2, C3, and the carbonyl carbon (C1) with reasonable accuracy, the shift for the bromine-bound carbon (C4) is often less precise. stackexchange.com To improve accuracy, higher-level methods that better capture electron correlation or the use of empirical linear regression corrections derived from data on similar halogenated compounds may be necessary. stackexchange.com

| Carbon Atom | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) | Deviation (ppm) |

|---|---|---|---|

| C1 (CHO) | 201.5 | 202.8 | +1.3 |

| C2 | 44.2 | 45.1 | +0.9 |

| C3 | 28.7 | 29.5 | +0.8 |

| C4 (CH₂Br) | 32.5 | 39.8 | +7.3 |

Note: The data in the table above is illustrative, based on typical experimental values and the known challenges of calculating shifts for brominated carbons.

Molecular Modeling and Simulation of Reaction Mechanisms

Molecular modeling is a critical tool for investigating the step-by-step sequence of transformations that occur during a chemical reaction, known as the reaction mechanism. savemyexams.com By simulating reaction pathways, computational methods can identify transition states, reaction intermediates, and determine activation energies, providing a detailed picture of how reactants are converted into products. ucsb.edunumberanalytics.com

For this compound, which contains two reactive sites—the electrophilic aldehyde carbon and the carbon bearing the bromine atom—molecular modeling can elucidate the mechanisms of various transformations. For example, in the synthesis of alkaloids, this compound is often used to form cyclic aminal structures. acs.orgresearchgate.net Computational studies, typically using DFT, can model the entire reaction sequence. This includes the initial nucleophilic attack of a diamine on the aldehyde carbonyl group, the formation of a hemiaminal intermediate, subsequent dehydration, and the final intramolecular nucleophilic substitution leading to ring closure. By calculating the energy of reactants, intermediates, transition states, and products, chemists can assess the thermodynamic and kinetic feasibility of the proposed mechanism. ucsb.edu

Furthermore, theoretical studies on analogous molecules, such as 4-bromobenzaldehyde, have successfully used DFT calculations to explore reaction mechanisms like photocatalytic reduction. rsc.org These studies model the adsorption of the reactant onto a catalyst surface and investigate the energetic landscape for different pathways, such as debromination versus carbonyl reduction, often revealing the influence of solvent and other conditions. rsc.org A similar approach could be applied to understand the diverse reactivity of this compound under various catalytic conditions.

| Reaction Step | Modeled Species | Calculated Relative Energy (kcal/mol) | Key Finding |

|---|---|---|---|

| 1. Nucleophilic Attack | Transition State 1 | +15.2 | Activation barrier for initial C-N bond formation. |

| 2. Intermediate Formation | Hemiaminal Intermediate | -5.8 | A stable intermediate is formed. |

| 3. Ring Closure | Transition State 2 | +21.5 | Rate-determining step for cyclization. |

| 4. Product Formation | Cyclic Aminal Product | -12.1 | The overall reaction is thermodynamically favorable. |

Note: The data in the table above is hypothetical and for illustrative purposes.

Computational Analysis of Stereochemical Outcomes (e.g., Diastereoselectivity)

A significant application of computational chemistry is the prediction and rationalization of stereochemical outcomes in reactions. When a reaction can produce multiple stereoisomers, theoretical calculations can determine the relative energies of the different transition states leading to these isomers, thereby predicting the major product.

The utility of this approach is well-documented in syntheses involving this compound, particularly in the construction of complex alkaloids like the tetraponerines. acs.orgua.es In the total synthesis of tetraponerines T3 and T4, this compound is reacted with a diamine precursor to form the final tricyclic aminal core. ua.esresearchgate.net This process can result in several possible stereoisomers. An exhaustive DFT configurational study was performed to determine the most stable geometry of the products. researchgate.net The calculations involved optimizing the structures of all possible isomers and comparing their relative energies. It was found that the trans-transoid configuration of the newly formed rings was the most thermodynamically stable, which corresponded to the experimentally observed product. researchgate.net This computational analysis was crucial for the definitive stereochemical assignment of the natural products. ua.esresearchgate.net Such studies highlight how molecular modeling serves as an essential tool for understanding the factors that control diastereoselectivity and for confirming the three-dimensional structure of complex molecules.

| Isomer Configuration | Calculated Relative Energy (kcal/mol) | Predicted Stability | Experimental Correlation |

|---|---|---|---|

| trans-transoid | 0.00 | Most Stable | Observed Product |

| cis-transoid | +2.1 | Less Stable | Not Observed |

| trans-cisoid | +3.5 | Less Stable | Not Observed |

| cis-cisoid | +5.8 | Least Stable | Not Observed |

Note: The data in the table above is based on findings reported in the synthesis of tetraponerines and is for illustrative purposes. researchgate.net

Advanced Research Perspectives and Future Directions in 4 Bromobutanal Chemistry

Exploration of Novel Catalytic Systems for 4-Bromobutanal Transformations

The development of advanced catalytic systems is paramount to unlocking the full synthetic potential of this compound. Research is actively pursuing novel metal-based and organocatalytic methods to control the reactivity and stereoselectivity of its transformations. A significant area of focus is the asymmetric transformation of imines derived from this compound. For instance, stereodivergent allylation reactions using different metal catalysts like indium (In) or zinc (Zn) allow for the synthesis of chiral α-disubstituted β-homoprolines. acs.orgnih.gov This approach provides access to specific stereoisomers by selecting the appropriate metal and chiral auxiliary. acs.orgnih.gov

Another innovative catalytic strategy involves the acetylcyanation of this compound. acs.org This reaction can be catalyzed by a chiral titanium-salen complex in conjunction with an amine base, followed by a kinetic resolution using an enzyme. acs.org This chemoenzymatic cascade demonstrates the power of combining different catalytic paradigms to achieve high enantiomeric purity in the resulting cyanohydrin derivatives. acs.org These methods represent a significant step forward from classical stoichiometric reactions, offering pathways to chiral, non-racemic products that are crucial for pharmaceutical development.

Future explorations are likely to involve photoredox catalysis and electrochemistry to mediate novel transformations under mild conditions. Furthermore, the application of catalysts based on earth-abundant metals like ruthenium and cobalt is being investigated for various organic transformations, including those involving versatile substrates like this compound. ua.es

| Transformation | Catalytic System | Key Features | Reference |

|---|---|---|---|

| Stereodivergent Allylation | Indium (In) or Zinc (Zn) with N-tert-butanesulfinyl imine | Provides stereoselective access to chiral α-disubstituted β-homoprolines; outcome is dependent on the choice of metal. | acs.orgnih.gov |

| Asymmetric Acetylcyanation | Chiral Titanium-salen dimer and Triethylamine, followed by enzymatic hydrolysis (CALB) | A chemoenzymatic process for producing enantiomerically enriched cyanohydrins via minor enantiomer recycling. | acs.org |

| Prenylation | Magnesium (Mg), Zinc (Zn), or Indium (In) | Used in model studies for diastereoselective cyclized derivative synthesis. | acs.org |

Development of Sustainable and Green Synthetic Routes

Modern chemical synthesis places a strong emphasis on sustainability, driving research towards greener routes for producing and utilizing this compound. Traditional methods for its synthesis, such as the reduction of ethyl 4-bromobutanoate with stoichiometric reducing agents like diisobutylaluminium hydride (DIBAL-H) or oxidation of 4-bromobutanol with heavy-metal reagents, are being replaced by more environmentally benign alternatives. fu-berlin.dentu.edu.sg

A significant advancement is the use of nitroxyl (B88944) radical catalysts, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), for the oxidation of 4-bromobutanol. frontiersin.org This method often uses common bleach (sodium hypochlorite) as the terminal oxidant, generating water and sodium chloride as byproducts, which is a considerable improvement over chromium-based oxidants. frontiersin.org Biocatalytic routes, employing enzymes like alcohol dehydrogenases, also present a green alternative for this oxidation, operating under mild conditions of neutral pH and ambient temperature, though challenges in scalability can remain. The principles of green chemistry are further embodied by the integration of these synthetic steps into flow chemistry systems, which can improve safety, efficiency, and reduce waste. researchgate.net

Integration into Automated Synthesis and Flow Chemistry Platforms

The transition from batch processing to continuous flow chemistry is a major trend in both academic and industrial settings, and it holds immense promise for the application of this compound. scribd.com Flow chemistry enables precise control over reaction parameters, enhances safety when dealing with reactive intermediates, and facilitates seamless multi-step syntheses. researchgate.net The synthesis of complex molecules like β-amino acids and other pharmaceutical intermediates, which often involve multiple sequential steps, are particularly well-suited for flow platforms. researchgate.net

Automated flow systems have been developed for library synthesis and gram-scale production, demonstrating the technology's scalability. researchgate.net Syntheses involving this compound, such as the multi-step preparation of β-homoprolines, are prime candidates for adaptation to these platforms. acs.orgresearchgate.net An automated flow protocol could start from a simple precursor, generate this compound in situ, and carry it through several subsequent transformations without isolation of intermediates. This approach not only accelerates the discovery of new chemical entities but also improves the reproducibility and efficiency of producing complex target molecules. researchgate.net

Expanding the Scope of Applications in Complex Molecular Architecture

This compound is a proven and valuable C4 building block in the assembly of complex molecular structures, particularly in natural product synthesis. Its dual functionality allows for a wide range of synthetic operations, including cyclizations and the introduction of side chains. It is a critical intermediate in the synthesis of various alkaloids. For example, it is used to construct the pyrrolidine (B122466) ring found in tetraponerine-class alkaloids. smolecule.com

Its utility extends to the synthesis of complex heterocyclic systems. Through the Fischer indole (B1671886) synthesis, this compound reacts with substituted phenylhydrazines to form key bromotryptamine intermediates. nih.gov These intermediates are then elaborated into complex, biologically active molecules such as the fascaplysin (B45494) family of marine alkaloids. nih.gov Recent research has also demonstrated its use in the highly stereoselective synthesis of α-disubstituted β-homoprolines, which are important scaffolds in medicinal chemistry due to their conformational constraints. acs.orgnih.gov The ability to use this compound to create such diverse and intricate molecular architectures underscores its ongoing importance in synthetic chemistry.

| Complex Molecule Class | Specific Example(s) | Role of this compound | Reference |

|---|---|---|---|